Product packaging for Butane;tin(4+);trifluoromethanesulfonate(Cat. No.:CAS No. 38438-11-8)

Butane;tin(4+);trifluoromethanesulfonate

Cat. No.: B2429306
CAS No.: 38438-11-8
M. Wt: 531.07
InChI Key: BKJBPMDCPPYFBB-UHFFFAOYSA-L
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Description

Historical Context and Evolution of Organotin(IV) Lewis Acid Chemistry

The field of organotin chemistry dates back to 1849 with the first synthesis of an organotin compound, diethyltin (B15495199) diiodide, by Edward Frankland. wikipedia.orglupinepublishers.com A significant expansion of this area occurred in the early 20th century, largely driven by the discovery of Grignard reagents, which provided a versatile method for forming tin-carbon bonds. wikipedia.org The industrial applications of organotin compounds, discovered later, such as their use as stabilizers for polyvinyl chloride (PVC), biocides, and wood preservatives, spurred a resurgence in organotin research. lupinepublishers.comlupinepublishers.com

The development of organotin compounds as Lewis acids is a crucial aspect of their chemical evolution. wikipedia.org Organotin(IV) cations exhibit varying degrees of Lewis acidity depending on the number of organic substituents, following the general trend: RSn³⁺ > R₂Sn²⁺ > R₃Sn⁺. rjpbcs.com This tunable acidity allows them to react with Lewis bases, forming complexes with different stabilities. rjpbcs.com The ability of the tin atom in organotin(IV) halides to expand its coordination number beyond four, adopting five-coordinate trigonal bipyramidal or six-coordinate octahedral geometries, was a significant finding in the 1960s. lupinepublishers.comlupinepublishers.com This hypervalent nature is fundamental to their catalytic activity, as it facilitates substrate coordination. rsc.org The progression from simple organotin halides to more sophisticated systems incorporating weakly coordinating anions, such as trifluoromethanesulfonate (B1224126), marked a pivotal advancement in enhancing their Lewis acidity and catalytic potential.

Significance of Organotin(IV) Compounds as Catalytic Entities in Organic Synthesis

Organotin(IV) compounds are widely utilized as catalysts in a diverse range of industrial and laboratory-scale organic reactions. uobabylon.edu.iqsysrevpharm.org Their effectiveness stems from the Lewis acidic nature of the tin center, which can activate substrates by coordinating to electronegative atoms like oxygen or nitrogen. lupinepublishers.comwikipedia.orgrsc.org This interaction increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. rsc.org

One of the earliest and largest industrial applications is as heat stabilizers for PVC, where they prevent thermal degradation. wikipedia.orgnih.gov In polymer chemistry, diorganotin carboxylates, such as dibutyltin (B87310) dilaurate, are essential catalysts for polyurethane formation and the vulcanization of silicones. wikipedia.orgnih.gov They are also employed in esterification and transesterification reactions, often favored over strong acid or base catalysts because they minimize side reactions and are stable at high temperatures. rjpbcs.comgelest.com

In fine chemical synthesis, organotin compounds are indispensable reagents in carbon-carbon bond-forming reactions. The Stille coupling, a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide, is a cornerstone of modern organic synthesis. wikipedia.orguobabylon.edu.iq Furthermore, organotin compounds are extensively used in radical chemistry for reactions like cyclizations and deoxygenations. wikipedia.org The versatility and broad applicability of organotin catalysts underscore their importance in synthetic chemistry.

Table 1: Major Catalytic Applications of Organotin(IV) Compounds
Application AreaType of Organotin CompoundReaction TypeReference
Polymer ChemistryDiorganotin dicarboxylates (e.g., Dibutyltin dilaurate)Polyurethane formation, Silicone vulcanization wikipedia.orgnih.gov
PVC StabilizationDiorganotin dithiolates, Diorganotin carboxylatesSuppression of thermal degradation wikipedia.orgnih.gov
Ester SynthesisDibutyltin dilaurate, Dibutyltin oxideEsterification and Transesterification lupinepublishers.comrjpbcs.com
Cross-Coupling ReactionsTetraorganotinsStille Coupling (C-C bond formation) wikipedia.orguobabylon.edu.iq
Radical ChemistryOrganotin hydrides (e.g., Tributyltin hydride)Radical cyclizations, Deoxygenations wikipedia.org

The Trifluoromethanesulfonate Anion: A Weakly Coordinating Counterion in Organometallic Systems

The trifluoromethanesulfonate anion (CF₃SO₃⁻), commonly known as triflate (OTf), is the conjugate base of triflic acid, a superacid. wikipedia.orgchemeurope.com This parentage is the source of its exceptional stability. The negative charge is delocalized across the three oxygen atoms through resonance and is further stabilized by the strong electron-withdrawing effect of the trifluoromethyl group. wikipedia.org This high degree of stability makes the triflate group an excellent leaving group in nucleophilic substitution reactions. wikipedia.org

In the context of organometallic chemistry, the triflate anion is classified as a weakly or non-coordinating anion. wikipedia.orgresearchgate.net While it can coordinate to metal centers, the resulting bond is often weak and easily displaced by other ligands or solvent molecules. researchgate.net This property is crucial in catalysis because the use of a triflate counterion can generate a highly electrophilic, coordinatively unsaturated cationic metal center. chemrxiv.org This "naked" metal cation exhibits enhanced Lewis acidity and reactivity compared to its halide or carboxylate counterparts. chemrxiv.org Metal triflates are therefore widely used as powerful Lewis acid catalysts in a variety of organic transformations. wikipedia.org Although generally considered a spectator ion, there are instances where the triflate anion can act as a nucleophile, a factor that can be relevant in certain reaction mechanisms. nih.gov

Table 2: Properties of the Trifluoromethanesulfonate (Triflate) Anion
PropertyDescriptionReference
Chemical FormulaCF₃SO₃⁻ wikipedia.org
Parent AcidTriflic acid (CF₃SO₃H), a superacid wikipedia.orgchemeurope.com
StabilityExtremely stable due to resonance and the inductive effect of the CF₃ group. wikipedia.org
Coordinating AbilityWeakly coordinating, leading to highly reactive cationic metal centers. researchgate.netchemrxiv.org
Leaving Group AbilityExcellent leaving group in substitution reactions. wikipedia.org
Role in CatalysisUsed to generate powerful Lewis acid catalysts by forming metal triflate salts. wikipedia.org

Overview of Research Trajectories for Butyltin(IV) Trifluoromethanesulfonate Complexes

Research into butyltin(IV) trifluoromethanesulfonates focuses on harnessing their potent Lewis acidity for catalysis. These compounds are typically synthesized by reacting a corresponding butyltin oxide or halide with trifluoromethanesulfonic acid or its anhydride (B1165640). chemicalbook.com The resulting complexes are often highly reactive and moisture-sensitive, necessitating handling under inert conditions. chemicalbook.com

Tributyltin trifluoromethanesulfonate is a powerful stannylating agent and serves as a catalyst for reactions such as the hydrostannation of aldehydes and ketones. chemicalbook.com Trialkyltin triflates, such as the related triisopropyltin trifluoromethanesulfonate, have been investigated as surrogates for highly reactive stannylium (B1236563) ions ([R₃Sn]⁺). nih.govacs.org In combination with a Lewis base, these compounds can form frustrated Lewis pairs (FLPs) capable of activating small molecules like H₂, which is relevant for hydrogenation catalysis. nih.govacs.org

Dibutyltin derivatives have also been explored. For example, a novel cationic trinuclear cluster featuring a planar Sn₃O₃ core surrounded by non-coordinating triflate anions has been isolated and characterized. researchgate.net This work highlights the complex structural chemistry possible with these systems. In contrast to the moisture-sensitive triflates, related organotin perfluorooctanesulfonates have been developed as air-stable Lewis acid catalysts, demonstrating high activity in Mukaiyama-aldol and other carbon-carbon bond-forming reactions. nih.govresearchgate.net This parallel research underscores the ongoing effort to modulate the stability and reactivity of these potent organotin Lewis acids for broader practical application.

Table 3: Selected Butyltin(IV) Trifluoromethanesulfonate and Related Complexes in Research
Compound/Complex TypeKey Research Finding/ApplicationReference
Tributyltin trifluoromethanesulfonatePowerful stannylating agent; catalyst for hydrostannation. chemicalbook.com
Triisopropyltin trifluoromethanesulfonateActs as a stannylium ion surrogate in Frustrated Lewis Pairs for H₂ activation and hydrogenation. nih.govacs.org
Di-n-butyltin(IV) trifluoromethanesulfonate saltFormation of a novel cationic trinuclear cluster with a planar Sn₃O₃ core. researchgate.net
Organotin perfluorooctanesulfonatesAir-stable and highly active Lewis acid catalysts for C-C bond formation (structurally related analogue). nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18F6O6S2Sn B2429306 Butane;tin(4+);trifluoromethanesulfonate CAS No. 38438-11-8

Properties

IUPAC Name

butane;tin(4+);trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.2CHF3O3S.Sn/c2*1-3-4-2;2*2-1(3,4)8(5,6)7;/h2*1,3-4H2,2H3;2*(H,5,6,7);/q2*-1;;;+4/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJBPMDCPPYFBB-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[CH2-].CCC[CH2-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sn+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F6O6S2Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Butyltin Iv Trifluoromethanesulfonate Complexes

Conventional Synthetic Approaches to Organotin(IV) Trifluoromethanesulfonates

Traditional methods for synthesizing organotin(IV) trifluoromethanesulfonates have been well-established and are commonly employed in research settings. These approaches typically involve the reaction of readily available organotin precursors with a source of the trifluoromethanesulfonate (B1224126) group.

Synthesis via Reaction of Butyltin Oxides with Trifluoromethanesulfonic Acid

A primary and straightforward method for the preparation of organotin trifluoromethanesulfonates involves the direct reaction of an organotin oxide with trifluoromethanesulfonic acid (TfOH). academie-sciences.fr This acid-base reaction is a general route for accessing these types of compounds. In the case of butyltin derivatives, bis(tri-n-butyltin) oxide is a common starting material. The reaction with trifluoromethanesulfonic acid yields the desired tributyltin trifluoromethanesulfonate along with the formation of water, which may need to be removed. chemicalbook.com

A convenient laboratory-scale procedure involves the reaction of freshly distilled trifluoromethanesulfonic anhydride (B1165640) with an equimolar amount of tributyltin oxide. chemicalbook.com The reaction is exothermic, and after it subsides, the product can be purified by distillation under reduced pressure. chemicalbook.com Alternatively, the in situ generation of the reagent can be accomplished by treating tri-n-butylstannane with trifluoromethanesulfonic acid in a suitable solvent like benzene (B151609) or dichloroethane. chemicalbook.com

Table 1: Conventional Synthesis of Tributyltin Trifluoromethanesulfonate from Butyltin Oxide

Reactant 1 Reactant 2 Product Byproduct Reference
Bis(tri-n-butyltin) Oxide Trifluoromethanesulfonic Acid Tributyltin Trifluoromethanesulfonate Water chemicalbook.com
Tributyltin Oxide Trifluoromethanesulfonic Anhydride Tributyltin Trifluoromethanesulfonate None specified chemicalbook.com

Transmetallation Routes from Butyltin Halides Utilizing Silver Trifluoromethanesulfonate

An alternative conventional approach to organotin(IV) trifluoromethanesulfonates is through a transmetallation reaction. This method typically involves the reaction of an organotin halide, such as a butyltin chloride, with a silver trifluoromethanesulfonate salt (AgOTf). academie-sciences.fr This reaction is driven by the precipitation of the insoluble silver halide, which shifts the equilibrium towards the formation of the desired organotin trifluoromethanesulfonate. nih.gov

This metathesis reaction is a versatile method for introducing the triflate group and is applicable to a range of organometallic compounds. nih.govwikipedia.org The use of silver triflate is particularly effective for replacing halide ligands with the more labile triflate ligand in coordination chemistry. wikipedia.org For instance, the reaction of an alkyl halide with silver triflate produces the corresponding alkyl triflate and silver halide. wikipedia.org

Table 2: Transmetallation Synthesis of Butyltin Trifluoromethanesulfonate

Reactant 1 Reactant 2 Product Precipitate Reference

Advanced and Sustainable Synthetic Strategies

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies in chemistry. This has led to the exploration of advanced techniques for the synthesis of metal triflates, including butyltin(IV) trifluoromethanesulfonate, that aim to minimize waste, reduce energy consumption, and enhance scalability.

Electrochemical Synthesis of Metal Triflate Species

Electrochemical synthesis has emerged as a promising and green alternative for the preparation of metal triflates. chemrxiv.orgacs.orgwhiterose.ac.uk This method involves the oxidative dissolution of a metal anode in the presence of triflic acid. researchgate.net A significant advantage of this electrochemical approach is that the only byproduct is hydrogen gas, which eliminates the need for extensive work-up and purification steps. chemrxiv.orgacs.orgwhiterose.ac.uk Furthermore, this method can produce anhydrous metal triflates, as water is not incorporated into the product. chemrxiv.orgacs.orgwhiterose.ac.uk

While the direct electrochemical synthesis of butyltin(IV) trifluoromethanesulfonate is not extensively detailed in the provided search results, the methodology has been successfully applied to other metal triflates, such as copper(I) triflate. chemrxiv.orgacs.orgwhiterose.ac.uk The principles of this technique could potentially be adapted for the synthesis of organotin triflates. The yields of metal salts prepared via this electrochemical method are often nearly quantitative. researchgate.net

Implementation of Flow Chemistry for Enhanced Synthesis and Scalability

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages for chemical synthesis, including improved heat and mass transfer, enhanced safety, and greater scalability. The on-demand electrochemical synthesis of copper(I) triflate has been successfully demonstrated under continuous flow conditions. chemrxiv.orgacs.orgwhiterose.ac.uk This integration of electrochemistry and flow technology allows for the direct and immediate use of the synthesized catalyst in subsequent reactions without the need for purification or solvent removal. chemrxiv.orgacs.org This approach is particularly beneficial for sensitive reagents that may degrade upon storage. whiterose.ac.uk The application of flow chemistry to the synthesis of butyltin(IV) trifluoromethanesulfonate could offer similar benefits in terms of efficiency and on-demand production.

Green Chemistry Principles in Butyltin Triflate Preparation

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.orgnih.gov These principles can be applied to the synthesis of butyltin trifluoromethanesulfonate to create more environmentally benign methodologies.

Key green chemistry principles relevant to this synthesis include:

Prevention of waste: Designing synthetic routes that minimize the formation of byproducts. paperpublications.orgnih.gov The electrochemical synthesis, which produces only hydrogen gas as a byproduct, is a prime example of this principle in action. chemrxiv.orgacs.orgwhiterose.ac.uk

Atom economy: Maximizing the incorporation of all materials used in the process into the final product. paperpublications.orgnih.gov

Less hazardous chemical synthesis: Utilizing and generating substances with minimal toxicity. paperpublications.org

Safer solvents and auxiliaries: Making the use of auxiliary substances like solvents unnecessary or innocuous when used. nih.gov

Design for energy efficiency: Conducting synthetic methods at ambient temperature and pressure to minimize energy requirements. paperpublications.orgnih.gov

Catalysis: Using catalytic reagents in preference to stoichiometric reagents to reduce waste. paperpublications.orgnih.gov

By considering these principles, the selection and development of synthetic routes for butyltin trifluoromethanesulfonate can be guided towards more sustainable and environmentally responsible practices.

Table 3: Chemical Compounds Mentioned

Compound Name
Butane;tin(4+);trifluoromethanesulfonate
Butyltin(IV) trifluoromethanesulfonate
Butyltin oxides
Trifluoromethanesulfonic acid
Butyltin halides
Silver trifluoromethanesulfonate
Metal triflate
Organotin(IV) trifluoromethanesulfonates
Bis(tri-n-butyltin) oxide
Tributyltin trifluoromethanesulfonate
Trifluoromethanesulfonic anhydride
Tri-n-butylstannane
Benzene
Dichloroethane
Silver triflate
Copper(I) triflate

Structural Elucidation and Mechanistic Characterization of Butyltin Iv Trifluoromethanesulfonate Architectures

Advanced Spectroscopic Techniques for Coordination Environment and Dynamics

Spectroscopic methods are indispensable for probing the dynamic nature of butyltin(IV) trifluoromethanesulfonate (B1224126) complexes in solution. These techniques provide detailed information about the coordination sphere of the tin atom, ligand binding, and the role of the triflate anion.

Multinuclear NMR spectroscopy is a cornerstone technique for characterizing organotin compounds. nih.gov The presence of multiple NMR-active nuclei provides a detailed picture of the molecular structure in solution.

¹H and ¹³C NMR: These spectra are used to confirm the presence and integrity of the butyl groups. The proton signals for the butyl chains typically appear in the upfield region of the ¹H NMR spectrum, while the carbon signals are observed in the aliphatic region of the ¹³C NMR spectrum. uobasrah.edu.iq The carbon of the trifluoromethyl group in the triflate anion gives a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms. For instance, in a di-n-butyltin(IV) complex, the CF₃ moiety has been observed as a quartet at δ 121.2 ppm with a large one-bond C-F coupling constant (¹J(C-F)) of 320 Hz.

¹⁹F NMR: The ¹⁹F nucleus is highly sensitive, making ¹⁹F NMR an excellent probe for the triflate anion. spectrabase.com The chemical shift of the ¹⁹F signal can distinguish between a free (ionic) triflate anion and one that is coordinated to the tin center. A free triflate anion typically shows a sharp singlet resonance around -79 ppm. wiley-vch.de Coordinated triflate ions may appear at slightly different chemical shifts, such as -77 ppm.

¹¹⁹Sn NMR: With its wide chemical shift range (over 4000 ppm) and high sensitivity to the coordination number and geometry of the tin atom, ¹¹⁹Sn NMR is arguably the most informative technique for these systems. huji.ac.ilnih.gov The chemical shift (δ¹¹⁹Sn) can indicate whether the tin center is four-, five-, six-, or even seven-coordinate. For example, studies on di-n-butyltin(IV) trifluoromethanesulfonate derivatives in solution have revealed multiple species in equilibrium, each with a distinct ¹¹⁹Sn chemical shift. Resonances have been observed at δ -133, -161, -209, and -267 ppm in acetonitrile-d₃, indicating a complex solution behavior involving different coordination environments. nih.gov Generally, an upfield shift (more negative ppm value) in the ¹¹⁹Sn spectrum corresponds to an increase in the coordination number of the tin atom. researchgate.net

Table 1: Representative NMR Spectroscopic Data for Butyltin(IV) Trifluoromethanesulfonate Derivatives.
NucleusChemical Shift (δ) / ppmMultiplicity / Coupling Constant (J)Assignment
¹¹⁹Sn-133 to -288SingletVarious Sn(IV) species in solution
¹⁹F~ -78 to -79SingletCF₃SO₃⁻ (Triflate anion)
¹³C~ 121.2Quartet (q), ¹J(C-F) ≈ 320 HzCF₃SO₃⁻
¹³C~ 13-30-Butyl group carbons
¹H~ 0.8-1.7Multiplets (m)Butyl group protons

Infrared (IR) spectroscopy provides valuable information on the functional groups present in a molecule and is particularly useful for determining the coordination mode of the triflate anion. numberanalytics.com The vibrational frequencies of the sulfonate (SO₃) and trifluoromethyl (CF₃) groups are sensitive to the anion's environment.

In a free, ionic triflate anion (possessing C₃ᵥ symmetry), the key vibrational modes are well-defined. However, when the triflate coordinates to the tin center (acting as a monodentate or bidentate ligand), its symmetry is lowered, leading to the splitting of degenerate vibrational modes and shifts in band positions. ijcce.ac.ir

Key IR absorption bands for the triflate group include:

ν(SO₃) asymmetric stretch: Typically observed around 1226-1275 cm⁻¹. Splitting of this band is a strong indicator of covalent bonding to the metal center.

ν(CF₃) stretch: Found near 1160-1170 cm⁻¹.

ν(SO₃) symmetric stretch: Located around 1027-1030 cm⁻¹. The appearance of this band, which is formally IR-inactive in the free ion under C₃ᵥ symmetry, is another sign of coordination.

Additionally, characteristic bands for the butyl group C-H stretching vibrations are observed between 2800 and 3000 cm⁻¹, and Sn-C stretching modes can be found in the far-IR region (typically 500-600 cm⁻¹).

Table 2: Characteristic Infrared Frequencies for the Trifluoromethanesulfonate Anion.
Frequency (cm⁻¹)AssignmentSignificance
~1226 - 1275Asymmetric SO₃ stretchSplitting indicates covalent coordination
~1160 - 1170CF₃ stretchConfirms presence of triflate group
~1027 - 1030Symmetric SO₃ stretchBecomes IR active upon coordination
~764CF₃ deformationCharacteristic triflate band

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is a powerful tool for determining the stoichiometry of complexes that exist in solution and for analyzing their fragmentation pathways. rsc.org ESI-MS allows for the transfer of intact ionic species from solution to the gas phase, providing a snapshot of the solution-state composition. nih.gov

For butyltin(IV) trifluoromethanesulfonate systems, ESI-MS can confirm the formation of cationic tin fragments. For example, in studies of di-n-butyltin(IV) trifluoromethanesulfonate reacted with ligands such as 1,10-phenanthroline (B135089), ESI-MS analysis has identified intense mass clusters corresponding to cationic fragments like [n-Bu₂Sn(phen)(CF₃SO₃)]⁺. This confirms the coordination of the ligand and one triflate anion to the dibutyltin (B87310) moiety, with the second triflate acting as the counter-ion. upce.cz The characteristic isotopic pattern of tin, with its multiple stable isotopes, serves as a definitive signature for identifying tin-containing fragments in the mass spectrum.

X-ray Diffraction for Solid-State Structural Determination

While spectroscopic methods reveal the structure and dynamics in solution, X-ray diffraction provides an unambiguous determination of the molecular structure and packing in the solid state.

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement, including precise bond lengths, bond angles, and coordination geometries. nih.govresearchgate.net SCXRD studies on derivatives of butyltin(IV) trifluoromethanesulfonate have revealed diverse and complex solid-state architectures.

For instance, the reaction of di-n-butyltin(IV) trifluoromethanesulfonate precursors with bidentate ligands like 1,10-phenanthroline can yield crystalline products where the tin atom is coordinated by the ligand. In such structures, the tin center can adopt various coordination geometries, often distorted from ideal polyhedra (e.g., trigonal bipyramidal or octahedral), depending on the stoichiometry and coordination of other ligands or solvent molecules. In many cases, the trifluoromethanesulfonate group does not directly coordinate to the tin atom but exists as a discrete counter-anion, balancing the charge of a cationic organotin complex. The crystal packing is then governed by a combination of van der Waals forces and weaker intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds involving the triflate anions, which organize the molecules into a supramolecular assembly. mdpi.com

Computational Chemistry for Electronic Structure and Reactivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool that complements experimental findings. nih.gov DFT calculations can be used to model the geometric and electronic structures of butyltin(IV) trifluoromethanesulfonate complexes, providing insights that are difficult to obtain experimentally. researchgate.net

These theoretical studies can:

Optimize Molecular Geometries: Predict bond lengths, bond angles, and coordination geometries of stable complexes and reaction intermediates, which can be compared with SCXRD data.

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts and IR vibrational frequencies. Comparing these with experimental spectra aids in the assignment of signals and bands to specific structural features.

Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can be used to investigate the nature of the Sn-ligand bonds, determining their covalent and electrostatic character. researchgate.net The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the reactivity and Lewis acidic nature of the tin center. researchgate.net

Elucidate Reaction Mechanisms: DFT can be used to map out potential energy surfaces for reactions, helping to identify transition states and determine the most likely reaction pathways, as has been done for related monoalkyltin-catalyzed esterification reactions. nih.gov

By integrating these advanced spectroscopic, crystallographic, and computational methods, a comprehensive understanding of the structure, bonding, and reactivity of butyltin(IV) trifluoromethanesulfonate architectures can be achieved.

Density Functional Theory (DFT) Investigations of Lewis Acidity and Active Site Speciation

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the electronic structure, reactivity, and catalytic behavior of organotin compounds. researchgate.netajrconline.orgajrconline.org In the context of Butyltin(IV) trifluoromethanesulfonate, DFT investigations provide critical insights into its Lewis acidity and the speciation of active sites, which are fundamental to understanding its catalytic activity.

The Lewis acidity of organotin compounds generally decreases as the number of organic groups attached to the tin center increases. lupinepublishers.com However, the presence of the highly electronegative trifluoromethanesulfonate (triflate) group is expected to significantly enhance the Lewis acidic character of the tin center in Butyltin(IV) trifluoromethanesulfonate. DFT calculations can quantify this enhancement by computing various electronic parameters.

One of the key applications of DFT in this area is the calculation of global reactivity descriptors, which are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajrconline.org These descriptors, including chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity and Lewis acidity.

A lower LUMO energy is indicative of a greater ability to accept electrons, which is a hallmark of a strong Lewis acid. DFT calculations on analogous organotin systems have shown that the nature of the ligands significantly influences the HOMO-LUMO energy gap and, consequently, the reactivity of the tin center. researchgate.net For Butyltin(IV) trifluoromethanesulfonate, the triflate ligand is expected to substantially lower the LUMO energy, thereby increasing its electrophilicity and Lewis acidity.

The following interactive table summarizes key DFT-calculated parameters for a model Butyltin(IV) cation and the triflate anion, providing a basis for understanding the electronic properties of the resulting salt.

ParameterButyltin(IV) Cation (BuSn)³⁺Trifluoromethanesulfonate (OTf)⁻Notes
HOMO Energy (eV)-12.5-8.2The HOMO of the cation is significantly lower, indicating high stability of its core electrons.
LUMO Energy (eV)-7.8+2.1The low LUMO energy of the cation signifies its strong electron-accepting capability (Lewis acidity).
HOMO-LUMO Gap (eV)4.710.3A large gap in the anion suggests its high stability and low reactivity.
Electrophilicity Index (ω)HighLowThe high ω value for the cation confirms its strong electrophilic nature.

Note: The values presented are illustrative and based on typical DFT calculations for related organotin species. Actual values for Butyltin(IV) trifluoromethanesulfonate would require specific calculations.

Furthermore, DFT is instrumental in investigating the speciation of active sites in solution. For instance, in catalytic reactions, monoalkyltin(IV) complexes can exist as monomers or dimers, which may act as on-cycle or off-cycle species. nih.gov DFT calculations can determine the relative energies of these different species and the transition states connecting them, thereby elucidating the active form of the catalyst. nih.gov In the case of Butyltin(IV) trifluoromethanesulfonate, DFT could be employed to model its interaction with solvent molecules and reactants to predict the most likely coordination environment and active species under reaction conditions.

Predictive Modeling of Butyltin(IV) Triflate Reactivity and Selectivity Profiles

Predictive modeling, often leveraging DFT calculations, plays a crucial role in forecasting the reactivity and selectivity of catalysts like Butyltin(IV) trifluoromethanesulfonate in various chemical transformations. nih.govarxiv.org By constructing computational models of reaction pathways, it is possible to gain a deeper understanding of the factors that govern the catalyst's performance.

One of the primary applications of predictive modeling is the determination of reaction mechanisms and the identification of rate-determining steps. mdpi.com For a reaction catalyzed by Butyltin(IV) trifluoromethanesulfonate, DFT can be used to map out the potential energy surface for different proposed mechanisms. This involves calculating the energies of reactants, intermediates, transition states, and products. The calculated activation energies (the energy difference between the transition state and the reactants) can then be used to predict the most favorable reaction pathway.

For example, in an esterification reaction, Butyltin(IV) trifluoromethanesulfonate is expected to act as a Lewis acid, activating the carbonyl group of the carboxylic acid towards nucleophilic attack by the alcohol. researchgate.net Predictive modeling can be used to compare different modes of activation and to determine the transition state structures, providing insights into the origins of catalysis.

The following table presents a hypothetical comparison of calculated activation energies for a catalyzed versus an uncatalyzed esterification reaction, illustrating the utility of predictive modeling.

Reaction PathwayCalculated Activation Energy (kcal/mol)Predicted Rate Enhancement
Uncatalyzed Reaction35-
Butyltin(IV) Triflate Catalyzed15Significant

Note: These are representative values to demonstrate the concept. Actual values would depend on the specific reactants and reaction conditions.

Moreover, predictive modeling can be used to rationalize and predict the selectivity of a reaction. In cases where multiple products can be formed, DFT calculations can be used to determine the activation energies for the pathways leading to each product. The product formed via the pathway with the lowest activation energy is predicted to be the major product. This approach is particularly valuable for understanding and predicting regioselectivity and stereoselectivity in organic synthesis.

The selectivity of Butyltin(IV) trifluoromethanesulfonate as a catalyst will be influenced by the steric and electronic properties of the butyl group and the triflate anion, as well as their interaction with the substrates. Predictive models can systematically investigate these effects by performing calculations on a series of related substrates or by modifying the catalyst structure.

Catalytic Reactivity of Butyltin Iv Trifluoromethanesulfonate in Advanced Organic Transformations

Lewis Acid Catalysis in Carbon-Carbon Bond Forming Reactions

Butyltin(IV) trifluoromethanesulfonate (B1224126) acts as a robust Lewis acid, activating substrates to facilitate the formation of new carbon-carbon bonds. Its catalytic prowess is evident in a range of fundamental organic reactions, including cycloadditions, allylations, and aromatic substitutions, which are foundational for building molecular complexity.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic chemistry for constructing six-membered rings. nih.gov Lewis acid catalysis significantly accelerates this reaction and enhances its selectivity by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This activation makes the dienophile more susceptible to nucleophilic attack by the diene.

In the context of sustainable chemistry, the Diels-Alder reaction is employed to convert bio-derived furans and other renewable feedstocks into valuable aromatic monomers and chemical intermediates. nih.gov While specific studies extensively detailing Butyltin(IV) trifluoromethanesulfonate in this exact application are not widely documented, the catalytic principle is well-established for a variety of metal triflates and other tin-based Lewis acids like Tin(IV) chloride. nih.govias.ac.in The catalyst coordinates to a carbonyl group on the dienophile (e.g., methyl acrylate), which increases its reactivity towards a bio-based diene (e.g., isoprene (B109036) or furan (B31954) derivatives), facilitating the cycloaddition under milder conditions than thermal methods. nih.gov This approach is critical for producing platform chemicals from renewable resources.

The addition of an allyl group to a carbonyl compound is a vital method for producing homoallylic alcohols, which are versatile intermediates in the synthesis of natural products and other complex molecules. researchgate.net Lewis acid-catalyzed allylation reactions often utilize organotin reagents, such as allyltributylstannane, as the allyl source. researchgate.net In these reactions, a metal triflate catalyst activates the aldehyde or ketone, rendering its carbonyl carbon more electrophilic and priming it for nucleophilic attack by the allyl group from the organostannane. researchgate.net

Bismuth triflate, for example, has proven to be a highly efficient catalyst for this transformation, outperforming other metal triflates. researchgate.net The reaction proceeds rapidly to yield the corresponding homoallylic alcohols in high yields. This methodology is also applicable to the allylation of aldimines for the synthesis of homoallylamines. researchgate.net

EntryAldehyde/AldimineProductTime (min)Yield (%)
1Benzaldehyde1-Phenylbut-3-en-1-ol1095
24-Chlorobenzaldehyde1-(4-Chlorophenyl)but-3-en-1-ol1592
34-Methoxybenzaldehyde1-(4-Methoxyphenyl)but-3-en-1-ol1096
4Cinnamaldehyde1-Phenylhexa-1,5-dien-3-ol1590
5N-Benzylideneaniline1,2-Diphenylbut-3-en-1-amine3090

Data derived from studies on bismuth triflate-catalyzed allylations with allyltributylstannane, illustrating the general principle applicable to strong Lewis acid triflates. researchgate.net

Friedel-Crafts acylation is a fundamental method for forming aryl ketones via electrophilic aromatic substitution. wikipedia.org Traditional protocols often require stoichiometric amounts of strong Lewis acids like aluminum chloride, leading to significant waste. wikipedia.org The use of catalytic quantities of more stable and recoverable metal triflates represents a greener alternative. nih.gov These reactions can be performed in environmentally benign solvents such as ionic liquids, which can enhance reaction rates and allow for the recycling of the catalyst-solvent system. rsc.orgliv.ac.uk

Several metal triflates, including copper(II), zinc(II), scandium(III), and tin(II) triflates, have been tested as catalysts for the benzoylation of anisole (B1667542) in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]). liv.ac.uk Among these, Cu(OTf)2 was found to be the most efficient, though Sn(OTf)2 also demonstrated catalytic activity. liv.ac.uk The use of an ionic liquid medium not only facilitates catalyst recycling but can also lead to enhanced reaction rates and higher regioselectivity compared to conventional organic solvents. liv.ac.uk

EntryCatalyst (10 mol%)SolventTime (h)Conversion (%)o/p Ratio
1Cu(OTf)₂[bmim][BF₄]11004/96
2Cu(OTf)₂CH₃CN1647/93
3Zn(OTf)₂[bmim][BF₄]181005/95
4Sc(OTf)₃[bmim][BF₄]181004/96
5Sn(OTf)₂[bmim][BF₄]181005/95

Table data adapted from a study on the benzoylation of anisole with benzoyl chloride, showing the catalytic activity of various metal triflates in an ionic liquid. liv.ac.uk

Butyltin compounds are central to Stille cross-coupling reactions, a powerful palladium-catalyzed method for forming carbon-carbon bonds between an organostannane and an organic electrophile. wikipedia.org The electrophile in these reactions is often an organic triflate due to the triflate group's high leaving group ability. wikipedia.orglibretexts.org While the butyltin species is a reagent rather than the primary catalyst, its role is indispensable. The mechanism involves oxidative addition of the organic electrophile to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org Variants of this reaction are used extensively in the synthesis of complex organic molecules and materials. libretexts.org

Furthermore, butyltin moieties are directly involved in catalytic alkylation reactions. For instance, the catalytic asymmetric α-alkylation of tributyltin enolates can be achieved using a chiral chromium(salen) complex as the catalyst. princeton.eduucla.edu This reaction provides access to enantiomerically enriched ketones bearing α-quaternary stereocenters, which are challenging to construct. princeton.edu The tributyltin enolate serves as a uniquely reactive nucleophile in this transformation. princeton.edu

EntryElectrophileProductYield (%)ee (%)
1Allyl Iodide2-Allyl-2-methyl-1-phenylpentan-1-one8382
2Benzyl Bromide2-Benzyl-2-methyl-1-phenylpentan-1-one8580
3Ethyl IodoacetateEthyl 2-(1-methyl-2-oxo-2-phenylbutyl)acetate8183

Data from the catalytic asymmetric alkylation of the tributyltin enolate of 2-methyl-1-phenyl-1-pentanone. ucla.edu

Catalysis in Transformations Involving Heteroatoms and Functional Group Interconversions

Beyond forming carbon-carbon bonds, butyltin catalysts are instrumental in reactions that introduce or modify functional groups containing heteroatoms. Their ability to selectively activate specific positions in complex molecules like polyols and carbohydrates is particularly valuable.

The selective modification of one hydroxyl group among many in polyols and carbohydrates is a significant challenge in organic synthesis. The "dibutyltin oxide method" is a preeminent strategy for achieving high regioselectivity in the acylation, alkylation, and sulfonylation of unprotected carbohydrates. nih.govmdpi.comresearchgate.net This method involves the reaction of a diol with dibutyltin (B87310) oxide to form a five-membered dibutylstannylene acetal (B89532) intermediate.

The formation of this stannylene acetal selectively activates one of the hydroxyl oxygens, rendering it more nucleophilic and directing the subsequent reaction with an electrophile to that specific site. mdpi.com For pyranosides containing a cis-diol motif, this method typically activates the equatorial hydroxyl group. mdpi.com Recent improvements have shown that pre-activation of the stannylene acetal with a salt like tetrabutylammonium (B224687) bromide (TBAB) leads to highly efficient and regioselective functionalization even at a catalytic loading of the tin reagent. nih.govresearchgate.net This approach avoids the need for complex protecting group manipulations, streamlining the synthesis of valuable carbohydrate-based molecules. nih.gov

EntrySubstrateElectrophileMajor ProductYield (%)Regioselectivity
1Methyl α-D-mannopyranosideTsCl3-O-Tosyl82>95:5
2Methyl α-D-glucopyranosideTsCl2-O-Tosyl75>95:5
3Methyl α-D-galactopyranosideBzCl3-O-Benzoyl85>95:5
4Methyl β-D-galactopyranosideBnBr3-O-Benzyl88>95:5

Representative data for the regioselective functionalization of unprotected methyl pyranosides via organotin-mediated methods. nih.govmdpi.com

Synthesis of Nitrogen-Containing Heterocycles (e.g., Tetrazoles)

Butyltin(IV) trifluoromethanesulfonate serves as a potent Lewis acid catalyst, facilitating the construction of complex nitrogen-containing heterocyclic scaffolds. A key application in this domain is the synthesis of tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry. The catalytic activity of organotin compounds in tetrazole synthesis is well-documented, typically proceeding through the cycloaddition of an azide (B81097) source with an organic nitrile. thieme-connect.comrsc.orgrsc.org

While specific studies detailing the use of butyltin(IV) trifluoromethanesulfonate are not extensively reported, the general mechanism involves the activation of the nitrile by the Lewis acidic tin center. This activation enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide anion. Organotin alkoxides, for instance, have been shown to be effective precatalysts in the reaction between trimethylsilyl (B98337) azide and various nitriles. thieme-connect.com It is plausible that butyltin(IV) trifluoromethanesulfonate operates via a similar pathway, where the highly electron-withdrawing triflate group enhances the Lewis acidity of the tin(IV) center, thereby promoting the cycloaddition.

The reaction scope using organotin catalysts is broad, encompassing a range of (hetero)aromatic and aliphatic nitriles. thieme-connect.com The use of polymer-supported organotin reagents has also been explored to facilitate catalyst recovery and minimize tin contamination in the final products, a significant advantage in pharmaceutical synthesis. thieme-connect.com

Table 1: Organotin-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles

Entry Nitrile Substrate Azide Source Catalyst System Product Yield (%)
1 Benzonitrile Trimethylsilyl azide Polystyrene-supported organotin 5-Phenyl-1H-tetrazole High
2 Aliphatic Nitrile Trimethylsilyl azide Organotin alkoxide 5-Alkyl-1H-tetrazole Good
3 Heteroaromatic Nitrile Trimethylsilyl azide Polystyrene-supported organotin 5-(Heteroaryl)-1H-tetrazole Good

Regioselectivity and Stereoselectivity Control in Butyltin(IV) Triflate-Catalyzed Processes

Diastereoselective and Enantioselective Induction in Chiral Synthesis

The control of stereochemistry is a central theme in modern organic synthesis. Lewis acid catalysts, including organotin derivatives, play a pivotal role in orchestrating diastereoselective and enantioselective transformations. While specific data for butyltin(IV) trifluoromethanesulfonate is limited, the principles of stereocontrol can be inferred from related tributyltin systems. For instance, the catalytic asymmetric α-alkylation of tributyltin enolates has been achieved with high enantioselectivity using a chiral Cr(salen) complex. princeton.edu This suggests that butyltin(IV) trifluoromethanesulfonate, in conjunction with appropriate chiral ligands or auxiliaries, could be a viable catalyst for stereoselective C-C bond formation.

In diastereoselective reactions, such as aldol (B89426) additions, tin enolates are known to exhibit distinct stereochemical preferences. The geometry of the enolate, in combination with the nature of the Lewis acid and reaction conditions, dictates the syn/anti diastereoselectivity of the aldol product. While boron triflates are more commonly associated with high levels of diastereocontrol in aldol reactions, the fundamental principles of chelation and transition state geometry are applicable to tin-based Lewis acids as well. The strong Lewis acidity of butyltin(IV) trifluoromethanesulfonate could enforce a rigid transition state, leading to high levels of diastereoselectivity.

Control over Positional Selectivity in Polyfunctional Substrates

Regioselectivity in the functionalization of molecules with multiple reactive sites is a significant challenge. Lewis acid catalysis offers a powerful tool for differentiating between such sites. Dibutyltin oxide, a related organotin compound, has been successfully employed for the regioselective tosylation of carbohydrate polyols. mdpi.com This selectivity arises from the formation of a tin-diol intermediate, which activates a specific hydroxyl group towards functionalization.

Mechanistic Elucidation of Catalytic Cycles

Investigation of Rate-Determining Steps and Transient Intermediates (e.g., Acylium Ion Formation, Hydride Activation)

Understanding the mechanistic underpinnings of a catalytic cycle is crucial for reaction optimization and the development of new transformations. For reactions catalyzed by butyltin(IV) trifluoromethanesulfonate, several key mechanistic features are of interest, including the formation of transient intermediates like acylium ions and the process of hydride activation.

In Friedel-Crafts acylation reactions, strong Lewis acids are known to promote the formation of highly electrophilic acylium ions from acyl halides or anhydrides. byjus.commasterorganicchemistry.com Metal triflates are effective catalysts for such transformations. researchgate.net It is proposed that butyltin(IV) trifluoromethanesulfonate can function in a similar manner, where coordination of the tin(IV) center to the carbonyl oxygen of the acylating agent, followed by departure of the triflate anion, would generate the reactive acylium ion. The rate-determining step in such a process would likely be either the formation of the acylium ion or the subsequent electrophilic attack on the aromatic substrate.

Hydride activation is another important mechanistic aspect, particularly in reductive processes. While the direct activation of a hydride by butyltin(IV) trifluoromethanesulfonate is not extensively detailed, studies on related triorganotin(IV) Lewis acids in frustrated Lewis pair (FLP) chemistry provide valuable insights. nih.gov In these systems, the tin center acts as the Lewis acid and, in conjunction with a sterically hindered Lewis base, can heterolytically cleave H₂. nih.gov The cleavage of the H-H bond is often the rate-determining step in catalytic hydrogenations. nih.gov This precedent suggests that butyltin(IV) trifluoromethanesulfonate could potentially activate hydride sources in a similar fashion, generating a tin hydride intermediate that can then participate in reduction reactions.

Influence of the Triflate Anion on Catalytic Efficiency and Active Species Stabilization

The nature of the counterion in a Lewis acid catalyst can have a profound impact on its reactivity and efficiency. The trifluoromethanesulfonate (triflate) anion is a weakly coordinating anion, a property that is central to the high Lewis acidity of butyltin(IV) trifluoromethanesulfonate. nih.gov Because the triflate anion does not strongly bind to the tin(IV) center, the cationic tin species is more available to coordinate with and activate the substrate.

Table 2: Mentioned Chemical Compounds

Compound Name
Butane;tin(4+);trifluoromethanesulfonate
Trimethylsilyl azide
Benzonitrile
5-Phenyl-1H-tetrazole
Dibutyltin oxide
Tributyltin enolates
Boron triflates
Cr(salen) complex
Acylium ion
Triorganotin(IV) Lewis acids

Applications in Supramolecular Chemistry and Advanced Catalytic Materials

Butyltin(IV) Triflate Complexes as Building Blocks for Supramolecular Architectures

The principles of supramolecular chemistry rely on non-covalent interactions to direct the self-assembly of molecular components into larger, well-defined structures. Organotin compounds, particularly those with bulky alkyl groups like butyltin derivatives, are effective building blocks in this context. acs.orgnih.gov The triflate anion plays a crucial role in this process. As a weakly coordinating anion, it does not readily bind to the tin center, leaving coordination sites available for interaction with multitopic ligands. This facilitates the formation of cationic organotin species that can act as nodes in coordination-driven self-assembly.

The self-assembly of di-n-butyltin(IV) moieties with various organic linkers, such as dicarboxylates or mercaptobenzoic acids, has been shown to produce complex, discrete macrocyclic structures, including hexanuclear rings. acs.orgnih.gov The butyl groups provide solubility and influence the packing of the final architecture, while the strong Lewis acidic tin center directs the assembly with ligands. By employing butyltin(IV) triflate, chemists can utilize the butyltin(IV) cation as a reliable node to construct sophisticated supramolecular structures like molecular cages, 1D coordination polymers, and 2D networks when combined with appropriate organic linkers. mdpi.com The predictable coordination geometry of the tin atom allows for the rational design of these complex architectures.

Integration into Heterogeneous Catalytic Systems (e.g., Sn-Beta Zeolites, Solid Supports)

While homogeneous catalysts offer high activity, their separation from product streams can be challenging. Immobilizing active catalytic species onto solid supports transforms them into heterogeneous catalysts, which are easily recoverable and reusable. Butyltin(IV) triflate is an excellent candidate for heterogenization due to the strong Lewis acidity of the tin center.

One of the most significant applications of tin in heterogeneous catalysis is in the formation of Sn-Beta zeolites. These materials are highly effective Lewis acid catalysts for a variety of reactions, including biomass conversion. mdpi.comrsc.org Sn-Beta is typically synthesized hydrothermally or via post-synthetic methods where a tin precursor is incorporated into the zeolite framework. researchgate.netnih.gov Post-synthetic dealumination of a Beta zeolite followed by impregnation with a tin source like tin(IV) chloride is a common route. researchgate.net Butyltin(IV) triflate can serve as a precursor in similar grafting or impregnation methods to introduce active tin sites onto the internal surfaces of the zeolite.

Beyond zeolites, butyltin(IV) triflate can be anchored onto other porous solid supports, such as mesoporous silica (B1680970) (e.g., MCM-41 or UVM-7). researchgate.net Research has demonstrated the successful anchoring of tin-triflate species onto such supports, creating robust solid acid catalysts. These materials have shown high activity and stability in reactions like the transesterification of vegetable oils to produce biodiesel, with the added benefit of being recyclable with no observed leaching of the active species over multiple runs. researchgate.net

Catalytic Performance of Anchored Tin-Triflate Catalysts in Sunflower Oil Transesterification researchgate.net
Catalyst SupportActivation MethodTemperature (°C)Conversion (%)Yield (%)
Sn-MCM-41Conventional Heating706055
Sn-MCM-41Microwave708577
Sn-MCM-41Microwave1009894
Sn-UVM-7Microwave708273
Sn-UVM-7Microwave1009691

Role as Tunable Lewis Acid Sites in Porous Frameworks and Nanocomposites

The catalytic activity of materials like zeolites and metal-organic frameworks (MOFs) often originates from acidic sites within their pores. Butyltin(IV) triflate is a potent Lewis acid because the triflate group is highly electron-withdrawing, which increases the electrophilicity of the tin(IV) atom. nih.govrsc.org When this compound is incorporated into porous frameworks, it creates strong, well-defined, and accessible Lewis acid sites.

The "tunability" of these Lewis acid sites is a key advantage. The strength of the Lewis acidity can be modulated in several ways:

Anion Choice : While this article focuses on the triflate, using other anions with different electron-withdrawing capabilities would directly alter the acidity of the tin center.

Framework Interaction : The coordination environment imposed by the porous support (e.g., the oxygen atoms of a zeolite framework) influences the electronic properties of the incorporated tin atom. nih.gov

Defect Engineering : Creating defects, such as missing linkers in a MOF or silanol (B1196071) defects in a zeolite, can generate coordinatively unsaturated tin sites with enhanced Lewis acidity. rsc.orgresearchgate.net

Spectroscopic techniques, such as FTIR spectroscopy using probe molecules like pyridine (B92270) or deuterated acetonitrile, can be used to characterize and quantify the Lewis acid sites within these materials. nih.gov The catalytic performance of these materials in Lewis acid-catalyzed reactions, such as aldol (B89426) condensations, Diels-Alder reactions, or esterifications, provides direct evidence of the effectiveness and tunability of the incorporated tin sites. nih.govresearchgate.net By carefully selecting the support and the method of incorporation, materials can be designed with tailored acidity for specific chemical transformations.

Factors Influencing the Lewis Acidity of Incorporated Tin(IV) Sites
FactorMechanism of InfluenceEffect on Lewis Acidity
Anion (e.g., Triflate vs. Chloride)The electron-withdrawing strength of the anion polarizes the Sn center.Stronger electron-withdrawing anions (like triflate) lead to higher Lewis acidity. nih.gov
Support CoordinationInteraction with framework oxygen atoms alters the electron density at the Sn center.The specific geometry and electronic nature of the support can enhance or moderate acidity. nih.gov
Coordination NumberLower coordination numbers (unsaturated sites) create a greater electron deficiency.Coordinatively unsaturated tin sites, often at defects, exhibit significantly stronger Lewis acidity. rsc.org
Neighboring Groups/LinkersElectron-withdrawing or -donating groups on adjacent linkers in a MOF can have an inductive effect.Electron-withdrawing groups on the framework can further enhance the acidity of the tin node. researchgate.net

Sustainability and Environmental Considerations in Butyltin Iv Trifluoromethanesulfonate Chemistry

Development of Environmentally Benign Synthetic Pathways for Butyltin(IV) Trifluoromethanesulfonates

The traditional synthesis of organotin compounds often involves the use of Grignard reagents with tin halides, which can be energy-intensive and generate significant waste streams. basf.com In the pursuit of more environmentally friendly methods, research has focused on improving the atom economy and reducing the use of hazardous materials.

One approach to greener synthesis involves the direct reaction of metallic tin with alkyl halides. While this method can be more atom-economical, it often requires harsh reaction conditions. A more promising avenue is the development of catalytic routes that can proceed under milder conditions and with higher selectivity, thereby minimizing the formation of byproducts.

Table 1: Comparison of Synthetic Pathways for Organotin Compounds

Synthetic PathwayDescriptionEnvironmental Considerations
Grignard Reaction Reaction of a Grignard reagent with a tin halide (e.g., SnCl4). basf.comGenerates significant magnesium halide waste; requires the use of volatile and flammable ether solvents.
Direct Reaction Reaction of metallic tin with an alkyl halide.Can be more atom-economical but often requires high temperatures and pressures.
Catalytic Routes Use of a catalyst to facilitate the reaction between tin and an alkylating agent.Potential for milder reaction conditions, higher selectivity, and reduced byproduct formation.
Ionic Liquid Media Synthesis conducted in an ionic liquid as the solvent. researchgate.netCan facilitate catalyst and product separation, and the solvent can often be recycled.
Solvent-Free Synthesis Reaction carried out without a solvent. researchgate.netMinimizes solvent waste and can lead to higher reaction rates and easier product isolation.

Strategies for Catalyst Recovery, Recycling, and Waste Minimization in Homogeneous and Heterogeneous Systems

Butyltin(IV) trifluoromethanesulfonate (B1224126) is often used as a homogeneous catalyst, which presents challenges for its separation from the reaction mixture. mdpi.comrsc.org The recovery and recycling of the catalyst are crucial from both an economic and environmental perspective to minimize tin contamination in the final product and in waste streams. mdpi.com

Several strategies are being explored to address this challenge. One method involves the use of organic solvent nanofiltration (OSN), which has shown potential for the recovery of homogeneous catalysts without requiring high energy input. rsc.org Another approach is the immobilization of the homogeneous catalyst onto a solid support, effectively creating a heterogeneous catalyst. mdpi.com These supported catalysts can be more easily separated from the reaction mixture by simple filtration. mdpi.com

For instance, a patented process for the recovery of organotin catalysts involves a series of liquid-liquid extractions and distillations to separate the catalyst from the product mixture. google.com Furthermore, methods for the removal of organotin residues from reaction mixtures are critical for waste minimization and to ensure the purity of the final products. mdpi.com

The lifecycle of a catalyst involves not only its use in a reaction but also its eventual deactivation. mdpi.com Regeneration of deactivated catalysts is a key step in a circular economy model for chemical processes. basf-catalystsmetals.combasf-catalystsmetals.com Companies like BASF are actively involved in the recycling of chemical catalysts, transforming spent materials back into high-grade metals that can be reused. basf.combasf-catalystsmetals.com

Table 2: Catalyst Recovery and Recycling Strategies

StrategySystem TypeDescriptionAdvantages
Organic Solvent Nanofiltration (OSN) HomogeneousUse of a membrane to separate the catalyst from the product based on molecular size. rsc.orgLower energy consumption compared to distillation; can be applied to heat-sensitive compounds. rsc.org
Immobilization on Solid Supports HeterogeneousThe catalyst is chemically or physically bound to a solid material (e.g., silica (B1680970), polymer). mdpi.comEasy separation by filtration; potential for continuous flow processes. mdpi.com
Liquid-Liquid Extraction HomogeneousSelective extraction of the catalyst into a solvent that is immiscible with the reaction mixture. google.comCan be effective for specific catalyst-product combinations.
Precipitation/Crystallization HomogeneousInducing the precipitation or crystallization of the catalyst from the reaction mixture.Can yield a highly pure recovered catalyst.

Comparative Analysis of Environmental Footprint with Stoichiometric Reagents and Traditional Lewis Acids

When Butyltin(IV) trifluoromethanesulfonate is used as a catalyst, it offers a significant environmental advantage over stoichiometric reagents. Catalytic processes, by definition, use a small amount of the catalyst to produce a large amount of product, leading to a much lower environmental footprint in terms of raw material consumption and waste generation.

Compared to traditional Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), metal triflates, including Butyltin(IV) trifluoromethanesulfonate, can offer advantages in terms of stability and handling. Many traditional Lewis acids are highly moisture-sensitive and can generate corrosive byproducts upon hydrolysis. In contrast, some metal triflates are more stable in the presence of moisture, allowing for a wider range of reaction conditions, including the use of greener solvents like water. researchgate.net

The environmental impact of organotin compounds, however, is a significant concern. chromatographyonline.comresearchgate.netresearchgate.net Tributyltin (TBT) compounds, in particular, are known to be highly toxic to aquatic life. mdpi.comfrontiersin.org This toxicity necessitates careful handling and robust catalyst recovery and recycling systems to prevent their release into the environment. The trifluoromethanesulfonate anion, while generally considered to be of low toxicity, is persistent in the environment. nih.gov Recent studies have shown that trifluoromethanesulfonic acid (TFMS) can be identified as a persistent and mobile organic chemical in the environment. nih.gov

The choice of a catalyst must therefore involve a holistic assessment of its entire lifecycle, including the environmental impact of its synthesis, its efficiency and stability in the desired reaction, the ease of its recovery and recycling, and the toxicity and persistence of the catalyst and its degradation products. While tin-free catalysts are being developed for various applications due to the toxicity concerns associated with organotins, the unique catalytic properties of compounds like Butyltin(IV) trifluoromethanesulfonate continue to make them relevant in certain synthetic applications. specialchem.comresearchgate.net

Table 3: Comparison of Lewis Acids

Lewis Acid TypeExamplesAdvantagesEnvironmental Concerns
Traditional Lewis Acids AlCl₃, FeCl₃, TiCl₄High catalytic activity; low cost.High moisture sensitivity; generation of corrosive byproducts; often required in stoichiometric amounts.
Metal Triflates Sc(OTf)₃, Zn(OTf)₂, Butyltin(IV) trifluoromethanesulfonateHigh catalytic activity; often stable in water; can be used in smaller quantities. researchgate.netresearchgate.netCost can be higher; potential toxicity of the metal ion; persistence of the triflate anion. nih.gov
Stoichiometric Reagents --High material consumption; large amounts of waste generated per unit of product.

Future Research Directions and Emerging Challenges in Butyltin Iv Trifluoromethanesulfonate Research

Exploration of Novel Ligand Systems for Fine-Tuning Reactivity and Selectivity

A primary avenue for advancing Butyltin(IV) trifluoromethanesulfonate (B1224126) catalysis lies in the systematic exploration of novel ligand systems. The coordination environment around the tin(IV) center plays a pivotal role in modulating its Lewis acidity, stability, and steric hindrance, all of which are critical determinants of catalytic performance. The introduction of carefully designed ligands can fine-tune the electronic and steric properties of the catalyst, thereby enhancing its reactivity and directing the selectivity of chemical reactions.

Recent research has demonstrated the successful modification of di-n-butyltin(IV) trifluoromethanesulfonate complexes through the use of bidentate nitrogen-donor ligands such as 1,10-phenanthroline (B135089) (phen). The reaction of a dimeric hydroxo di-n-butyltin trifluoromethanesulfonate complex with 1,10-phenanthroline has been shown to yield novel complexes, including a dimeric species, [n-Bu2Sn(µ-OH)(phen)]2[CF3SO3]2, and a monomeric complex, [n-Bu2Sn(phen)2][CF3SO3]2. academie-sciences.fr In these structures, the tin atoms are chelated by the bidentate phenanthroline ligand. academie-sciences.fr

The formation of these complexes highlights the ability to alter the coordination sphere of the butyltin(IV) triflate moiety. Future work in this area should focus on a broader range of ligand architectures. For instance, ligands with varying electronic properties, such as electron-donating or electron-withdrawing substituents on the phenanthroline backbone, could be employed to systematically adjust the Lewis acidity of the tin center. Furthermore, the exploration of ligands with different steric profiles, including bulky substituents, could lead to catalysts with enhanced selectivity for specific substrates.

The synthesis and characterization of organotin(IV) complexes with a variety of nitrogen and sulfur donor Schiff base ligands have been reported, resulting in five- and six-coordinate tin centers. nih.govresearchgate.net These studies provide a foundation for designing novel ligands for Butyltin(IV) trifluoromethanesulfonate with tailored coordination geometries. The investigation of chiral ligands is another promising direction, with the potential to develop enantioselective catalysts for asymmetric synthesis.

Table 1: Spectroscopic Data for a Di-n-butyltin(IV) Trifluoromethanesulfonate-Phenanthroline Complex

NucleusChemical Shift (δ) in CDCl3Multiplicity
119Sn~ -235.4 ppmSharp signal

This table presents representative ¹¹⁹Sn NMR data for five-coordinate di-n-butyltin(IV) complexes, indicating the coordination environment around the tin atom. nih.gov

Integration into Continuous Flow Processes for Scalable and Efficient Chemical Manufacturing

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of scalability, safety, and efficiency. The integration of Butyltin(IV) trifluoromethanesulfonate catalysts into continuous flow systems is a critical next step for their potential industrial application. Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields, higher selectivity, and reduced waste generation.

A key challenge in this area is the development of robust methods for immobilizing the Butyltin(IV) trifluoromethanesulfonate catalyst within the flow reactor. Heterogenization of the catalyst on a solid support would facilitate its separation from the product stream and enable its reuse, a crucial factor for the economic viability and sustainability of the process. Potential supports could include polymers, silica (B1680970), or other inorganic materials functionalized with groups capable of binding the organotin complex.

The design of microreactors specifically tailored for reactions catalyzed by Butyltin(IV) trifluoromethanesulfonate is another important research direction. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, which can be particularly beneficial for highly exothermic or fast reactions. Furthermore, the small reaction volumes inherent in flow systems mitigate the risks associated with handling potentially hazardous organotin compounds.

While specific studies on Butyltin(IV) trifluoromethanesulfonate in flow systems are yet to be prevalent, the broader field of organometallic flow chemistry provides a strong precedent. The principles established for other transition metal-catalyzed reactions in continuous flow can be adapted and applied to organotin catalysis.

Advanced In Situ and Operando Characterization Techniques for Real-Time Mechanistic Insights

A deep understanding of the catalytic mechanism is essential for the rational design of improved catalysts. Advanced in situ and operando spectroscopic techniques are powerful tools for probing the catalyst's structure and the nature of reaction intermediates under actual working conditions. wikipedia.org Applying these techniques to Butyltin(IV) trifluoromethanesulfonate-catalyzed reactions will provide unprecedented real-time mechanistic insights.

Operando infrared (IR) spectroscopy, for example, can be used to monitor changes in the vibrational frequencies of the catalyst and reactants, providing information about catalyst-substrate interactions and the formation of transient species. ornl.gov Similarly, operando Raman spectroscopy can offer complementary information on the catalyst's structural integrity and the nature of adsorbed species during the reaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool. In particular, ¹¹⁹Sn NMR is highly sensitive to the coordination environment of the tin atom. nih.gov In situ ¹¹⁹Sn NMR studies can be employed to track the formation of different catalytic species in solution and to identify the active catalyst under reaction conditions. For instance, mechanistic studies on monoalkyltin(IV)-catalyzed esterification have utilized NMR to show that while multinuclear tin assemblies dominate in stoichiometric reactions, monomeric and dimeric species are the relevant forms under catalytic conditions. nih.gov

The combination of multiple spectroscopic techniques in a single operando experiment can provide a more comprehensive picture of the catalytic cycle. For example, coupling operando IR and Raman spectroscopy with online mass spectrometry allows for the simultaneous characterization of the catalyst's surface and the analysis of the gas-phase products, enabling direct correlation between the catalyst's state and its activity and selectivity. csic.es

Synergistic Experimental and Computational Approaches for Rational Catalyst Design and Optimization

The integration of experimental studies with computational modeling offers a powerful synergistic approach for the rational design and optimization of catalysts. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, bonding, and reactivity of Butyltin(IV) trifluoromethanesulfonate complexes. These theoretical studies can be used to predict the effect of different ligands on the catalyst's properties and to elucidate reaction mechanisms at the molecular level.

DFT calculations can be employed to investigate the Lewis acidity of various Butyltin(IV) trifluoromethanesulfonate-ligand complexes, helping to identify promising candidates for experimental synthesis and testing. ajrconline.orgcardiff.ac.uk Furthermore, computational modeling can be used to map out the potential energy surfaces of catalytic reactions, identifying transition states and reaction intermediates. This information is crucial for understanding the factors that control the reaction rate and selectivity. For instance, DFT studies on other organotin(IV) derivatives have been used to explore their structure and reactivity. ajrconline.orgmdpi.com

The results from computational studies can guide the design of new experiments, while experimental data can be used to validate and refine the theoretical models. This iterative process of combining theory and experiment can significantly accelerate the discovery and development of new and improved Butyltin(IV) trifluoromethanesulfonate catalysts.

Expanding Catalytic Scope to Biomass Valorization and Other Sustainable Chemical Transformations

A significant emerging challenge and opportunity for Butyltin(IV) trifluoromethanesulfonate research is the expansion of its catalytic scope to sustainable chemical transformations, particularly the valorization of biomass. The conversion of renewable biomass into valuable chemicals and fuels is a key aspect of a future circular economy. The Lewis acidic nature of Butyltin(IV) trifluoromethanesulfonate makes it a promising candidate for catalyzing various biomass conversion reactions, such as the dehydration of carbohydrates.

One important target molecule from biomass is 5-hydroxymethylfurfural (B1680220) (HMF), a versatile platform chemical that can be produced from the dehydration of fructose (B13574) and other sugars. nih.govmdpi.comnih.govmdpi.comresearchgate.net The development of efficient and selective catalysts for this transformation is a major research focus. Future studies should investigate the potential of Butyltin(IV) trifluoromethanesulfonate and its derivatives as catalysts for the conversion of fructose, and ultimately cellulose, to HMF. Research in this area would involve optimizing reaction conditions, such as solvent, temperature, and catalyst loading, to maximize HMF yield and minimize the formation of byproducts.

Beyond HMF production, Butyltin(IV) trifluoromethanesulfonate could also be explored for other biomass valorization reactions, such as the conversion of lignocellulose into other platform chemicals. The challenges in this area include the complexity of the biomass feedstock and the need for catalysts that are robust and can function efficiently in aqueous or biphasic solvent systems. Addressing these challenges will require a multidisciplinary approach, combining expertise in catalysis, materials science, and chemical engineering.

Q & A

Q. What are the key stability considerations for handling tin(4+) trifluoromethanesulfonate in experimental settings?

Tin(4+) trifluoromethanesulfonate is highly hygroscopic and moisture-sensitive, requiring strict anhydrous conditions during storage and handling. Use inert atmospheres (e.g., nitrogen/argon gloveboxes) and desiccants like molecular sieves. Decomposition risks arise from prolonged exposure to humidity, leading to hydrolysis of the triflate anion or tin oxidation . Pre-drying solvents (e.g., via distillation over CaH₂) and avoiding aqueous workup in synthetic procedures are critical.

Q. How can researchers synthesize tin(4+) trifluoromethanesulfonate with high purity?

A common method involves reacting tin(IV) oxide (SnO₂) with trifluoromethanesulfonic acid (TfOH) under reflux in anhydrous dichloromethane. Monitor reaction progress via FT-IR for disappearance of Sn-O bonds (~700 cm⁻¹) and confirm product purity through elemental analysis (C, H, S) and ICP-OES for tin content .

Q. What spectroscopic techniques are most effective for characterizing tin(4+) trifluoromethanesulfonate?

  • ¹¹⁹Sn NMR : Detects tin coordination environment (δ ~ -200 to -600 ppm for Sn⁴⁺).
  • FT-IR : Confirms triflate anion presence (asymmetric S-O stretching at 1250–1350 cm⁻¹).
  • X-ray diffraction (XRD) : Resolves crystal structure and confirms absence of hydrate formation .

Advanced Research Questions

Q. How does tin(4+) trifluoromethanesulfonate’s Lewis acidity compare to other triflate salts in catalysis?

Tin(4+) triflate exhibits stronger Lewis acidity than Sn²⁺ or Al³⁺ triflates due to its higher charge density. Quantify acidity via Gutmann-Beckett method (using Et₃PO as a probe in ³¹P NMR) . Optimize catalytic activity in Friedel-Crafts alkylation by adjusting solvent polarity (e.g., nitrobenzene enhances electrophilicity) and stoichiometry (substrate:catalyst ratios of 10:1–50:1) .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of tin(4+) triflate?

Discrepancies often arise from impurities (e.g., residual TfOH) or solvent effects. Implement:

  • Controlled kinetic studies : Compare turnover frequencies (TOF) in rigorously dried vs. "wet" solvents.
  • Competition experiments : Compete Sn⁴⁺ triflate with B(C₆F₅)₃ in model reactions to isolate electronic vs. steric effects .

Q. How can computational modeling guide the design of tin(4+) triflate-mediated reactions?

Use DFT calculations (e.g., B3LYP/def2-TZVP) to:

  • Map transition states in Diels-Alder reactions, focusing on tin’s role in stabilizing electron-deficient dienophiles.
  • Predict solvent effects on ion-pair dissociation (triflate anion vs. Sn⁴⁺ coordination) .

Q. What are the challenges in achieving enantioselective catalysis with tin(4+) trifluoromethanesulfonate?

Poor stereocontrol stems from rapid ligand exchange at Sn⁴⁺. Mitigate by:

  • Designing chiral counterions (e.g., BINOL-derived triflimides) to stabilize transition states.
  • Employing low-temperature conditions (-78°C) to slow ligand dissociation .

Methodological and Theoretical Frameworks

Q. How to integrate tin(4+) triflate into a mechanistic study of Brønsted acid-assisted Lewis acid (BLA) catalysis?

  • Step 1 : Use isotopic labeling (e.g., D₂O quenching) to distinguish Brønsted vs. Lewis acid pathways.
  • Step 2 : Perform Hammett plots with substituted substrates to correlate σ⁺ values with rate constants.
  • Step 3 : Pair with in-situ Raman spectroscopy to monitor triflate anion coordination dynamics .

Q. What theoretical frameworks explain tin(4+) triflate’s role in polymerization reactions?

Apply the Cationic Coordination-Insertion Mechanism:

  • Sn⁴⁺ coordinates to monomer’s electron-rich site (e.g., ethylene oxide’s oxygen), polarizing the monomer for nucleophilic attack.
  • Kinetic studies (e.g., SEC/GPC) reveal chain-growth behavior dependent on triflate’s counterion mobility .

Data Validation and Reproducibility

Q. How to ensure reproducibility in Sn⁴⁺ triflate-based reactions across labs?

  • Standardize solvent purity (≤10 ppm H₂O via Karl Fischer titration).
  • Report detailed synthetic protocols (e.g., SnO₂:TfOH molar ratios, reflux duration).
  • Share raw spectral data (e.g., ¹¹⁹Sn NMR, XRD .cif files) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.